molecular formula C22H22ClN3OS B2749625 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine CAS No. 338961-71-0

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine

Cat. No.: B2749625
CAS No.: 338961-71-0
M. Wt: 411.95
InChI Key: BIXCEWYWIKYWPG-UHFFFAOYSA-N
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Description

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine is a complex organic compound with a unique structure that includes a pyrimidine ring, a morpholine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes the following steps:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate aldehydes and amines to form the pyrimidine ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrimidine core.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-{[(4-Methylbenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
  • 4-(6-{[(4-Fluorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
  • 4-(6-{[(4-Bromobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine

Uniqueness

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS/c23-19-8-6-17(7-9-19)15-28-16-20-14-21(26-10-12-27-13-11-26)25-22(24-20)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCEWYWIKYWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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